

Application Note: Utilizing Intermedine N-oxide as a Reference Standard in Chromatographic Analysis

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Compound of Interest		
Compound Name:	Intermedine N-oxide	
Cat. No.:	B600491	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of **Intermedine N-oxide** as a reference standard in chromatographic applications. **Intermedine N-oxide**, a pyrrolizidine alkaloid (PA), is a critical analytical standard for the accurate quantification and identification of this compound in various matrices, including herbal products, food commodities like honey, and in drug development processes.[1] This note outlines protocols for both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), providing a framework for method development and validation.

Introduction

Intermedine N-oxide is a naturally occurring pyrrolizidine alkaloid N-oxide found in various plant species.[2] PAs and their N-oxides are of significant interest due to their potential toxicity and their presence as contaminants in the food chain.[3] Therefore, sensitive and accurate analytical methods are required for their detection and quantification. The use of a certified primary reference standard, such as **Intermedine N-oxide**, is essential for achieving reliable and reproducible results in chromatographic analysis.[4][5]



Reference standards are crucial for compound identification by retention time, calibration of detectors, and minimizing quantification errors.[4] **Intermedine N-oxide** as a reference standard is suitable for a range of applications including analytical method development, method validation, and routine quality control.

Chemical Information:

Name: Intermedine N-oxide

CAS Number: 95462-14-9

Molecular Formula: C₁₅H₂₅NO₆[6]

• Molecular Weight: 315.36 g/mol [6][7]

Experimental Protocols Protocol 1: HPLC-UV Analysis of Intermedine N-oxide

This protocol provides a general method for the quantification of **Intermedine N-oxide** using HPLC with UV detection.

2.1.1. Materials and Reagents

- Intermedine N-oxide reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate
- Formic acid
- Deionized water
- 0.45 μm syringe filters

2.1.2. Instrumentation



- HPLC system with a UV/Vis detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 μm)
- · Data acquisition and processing software

2.1.3. Preparation of Standard Solutions

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Intermedine N-oxide reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 μg/mL to 100 μg/mL.

2.1.4. Chromatographic Conditions

Parameter	Condition
Mobile Phase	Acetonitrile:0.1 M Ammonium Acetate buffer (pH adjusted to 4.5 with formic acid) (Gradient elution may be required for complex matrices)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
Detection Wavelength	265 nm (Note: This is a representative wavelength for N-oxides; optimization may be required)[8]

2.1.5. Sample Preparation

 Liquid Samples (e.g., honey): Dissolve the sample in a suitable solvent, such as a water/methanol mixture, and filter through a 0.45 μm syringe filter before injection.



 Solid Samples (e.g., herbal material): Perform a solvent extraction (e.g., with methanol or ethanol), followed by filtration. Further cleanup using Solid Phase Extraction (SPE) may be necessary.

Protocol 2: UPLC-MS/MS Analysis of Intermedine Noxide

This protocol outlines a highly sensitive and selective method for the trace-level quantification of **Intermedine N-oxide** using UPLC-MS/MS. This method is particularly suitable for complex matrices like food and biological samples.

2.2.1. Materials and Reagents

- Intermedine N-oxide reference standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Deionized water (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges (e.g., C18 or cation exchange)

2.2.2. Instrumentation

- UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 μm)
- Data acquisition and processing software
- 2.2.3. Preparation of Standard Solutions



- Primary Stock Solution (100 μ g/mL): Accurately weigh 1 mg of **Intermedine N-oxide** reference standard and dissolve in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solution with the initial mobile phase composition to cover the desired calibration range (e.g., $0.05 \,\mu g/L$ to $100 \,\mu g/L$).[1]

2.2.4. UPLC Conditions

Parameter	Condition
Mobile Phase A	0.1% Formic acid and 5 mM Ammonium formate in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 μL

2.2.5. Mass Spectrometry Conditions



Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
MRM Transitions	Precursor Ion (m/z): 316.2; Product Ions: To be determined by direct infusion and optimization of the reference standard. A common fragment for pyrrolizidine alkaloids is often observed around m/z 120.

2.2.6. Sample Preparation (for Honey)

- Accurately weigh 5 g of honey into a 50 mL centrifuge tube.
- Add 20 mL of 0.05 M sulfuric acid and vortex to dissolve.
- Centrifuge at 4000 rpm for 10 minutes.
- Condition a cation exchange SPE cartridge with methanol followed by 0.05 M sulfuric acid.
- Load the supernatant onto the SPE cartridge.
- Wash the cartridge with water and then methanol to remove interferences.
- Elute the Intermedine N-oxide with ammoniated methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for analysis.

Data Presentation

The following tables summarize the expected quantitative data when using **Intermedine N-oxide** as a reference standard. These values are representative and may vary depending on the specific instrumentation and experimental conditions.



Table 1: HPLC-UV Method Validation Parameters (Representative)

Parameter	Result
Linearity Range	1 - 100 μg/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	~0.5 μg/mL
Limit of Quantification (LOQ)	~1.5 μg/mL
Precision (%RSD)	< 2%
Accuracy (Recovery %)	98 - 102%

Table 2: UPLC-MS/MS Method Validation Parameters (Representative)

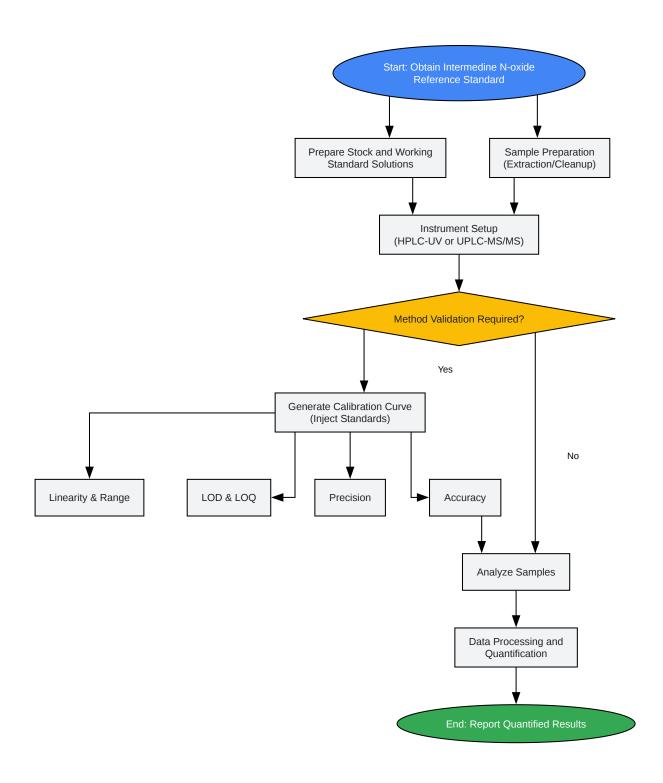
Parameter	Result
Linearity Range	0.05 - 100 μg/L[1]
Correlation Coefficient (r²)	> 0.995
Limit of Detection (LOD)	0.015 - 0.75 μg/kg[1]
Limit of Quantification (LOQ)	0.05 - 2.5 μg/kg[1]
Precision (%RSD)	< 15%[1]
Accuracy (Recovery %)	70 - 110%

Table 3: Chromatographic Data

Analyte	Retention Time (min)
Intermedine N-oxide	1.139 (on a Kinetex Evo C18 2.6 um 50x2.1 mm column)[6]

Visualization





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Caption: Experimental workflow for using Intermedine N-oxide as a reference standard.



Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the use of **Intermedine N-oxide** as a reference standard in chromatographic analysis. The detailed methodologies for both HPLC-UV and UPLC-MS/MS offer robust starting points for method development and validation. The use of a certified reference standard is paramount for ensuring the accuracy, precision, and reliability of analytical data in research, quality control, and regulatory compliance.

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